(1-Isocyanoethyl)benzene
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Overview
Description
(1-Isocyanoethyl)benzene is an organic compound with the chemical formula C9H9N. It is a colorless liquid with a density of 0.95 g/mL and a boiling point of 98°C at 13.5018 mmHg . This compound is relatively stable at room temperature but should be stored away from prolonged exposure to sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Isocyanoethyl)benzene can be synthesized by the reaction of methylbenzyl bromide with isonitrile. The specific steps are as follows:
- Methylbenzyl bromide is heated to react with isonitrile in an appropriate solvent.
- The resulting product is purified by distillation or other technical means .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the dehydration of formamides under micellar conditions. This method is environmentally friendly and avoids the use of toxic reagents such as phosphorus oxychloride and dichloromethane .
Chemical Reactions Analysis
Types of Reactions: (1-Isocyanoethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the isocyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and acids.
Major Products:
Oxidation: Produces oxides.
Reduction: Produces amines.
Substitution: Produces various substituted benzene derivatives.
Scientific Research Applications
(1-Isocyanoethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used as a monomer for polymer compounds and in the synthesis of polymers.
Mechanism of Action
The mechanism of action of (1-Isocyanoethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- (1-Isocyanoethyl)benzene
- α-Methylbenzyl isocyanide
- 1-Phenylethyl isocyanide
- Benzene, (1-isocyanoethyl)-
Comparison: this compound is unique due to its specific isocyano group, which imparts distinct reactivity and properties compared to other similar compounds. For example, α-Methylbenzyl isocyanide and 1-Phenylethyl isocyanide share similar structures but differ in their reactivity and applications .
Properties
CAS No. |
21872-33-3 |
---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(1R)-1-isocyanoethyl]benzene |
InChI |
InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m1/s1 |
InChI Key |
KCCAPMXVCPVFEH-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[N+]#[C-] |
SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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